Bromethalin

描述

溴鼠灵是一种神经毒性杀鼠剂,于 20 世纪 80 年代初被发现。 它被开发出来作为第一代抗凝血杀鼠剂的替代品,特别是为了对抗已对华法林类毒物产生抗性的啮齿动物 。 溴鼠灵因其通过破坏啮齿动物的中枢神经系统来控制啮齿动物种群的有效性而闻名 。

准备方法

合成路线包括对合适的芳香族化合物进行硝化,然后进行溴化和随后的甲基化 。反应条件通常需要控制温度并使用特定的催化剂以确保获得所需的产物。 工业生产方法涉及放大这些反应,同时严格控制质量,以确保最终产品的纯度和功效 。

化学反应分析

溴鼠灵会发生几种类型的化学反应,包括:

还原: 该化合物可以在特定条件下被还原,尽管这在实际应用中并不常见。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 由这些反应形成的主要产物包括各种溴化和硝化衍生物 。

科学研究应用

Chemical Properties and Mode of Action

Bromethalin is classified as a neurotoxic rodenticide. Its primary mechanism involves the uncoupling of oxidative phosphorylation in mitochondria, leading to a disruption in ATP synthesis. This process results in the accumulation of cerebral spinal fluid, increased intracranial pressure, and ultimately, neuronal damage characterized by vacuolization of myelin . The compound is effective at low concentrations, with formulations typically containing around 0.005% this compound being used in field applications .

Efficacy in Rodent Control

This compound has been shown to be highly effective against various rodent species, including Norway rats and house mice. Field studies demonstrate that this compound bait achieves significant population reductions, often exceeding 90% within treatment periods ranging from 7 to 30 days . Notably, this compound does not require pre-baiting, as rodents readily accept it without prior exposure .

Field Study Results

| Rodent Species | Concentration | Efficacy | Treatment Duration |

|---|---|---|---|

| Norway Rat | 0.005% | >90% reduction | 14 days |

| House Mouse | 0.005% | >90% reduction | 16 days |

These results highlight this compound's effectiveness even in environments where competing food sources are available .

Safety Profile and Environmental Impact

This compound's safety profile is relatively favorable when compared to traditional anticoagulant rodenticides. Toxicological studies indicate that it poses a lower risk to non-target species and the environment . For instance, a retrospective study analyzing this compound exposures reported that the majority resulted in minor or no effects among pediatric patients, with no major clinical effects observed . Furthermore, no incidents of secondary poisoning were documented during field trials .

Case Studies and Clinical Observations

Clinical observations have noted specific symptoms associated with this compound toxicity in animals and humans. Symptoms may include tremors, hyperreflexia, hind limb paralysis, and seizures due to increased intracranial pressure . Treatment protocols often involve the use of anticonvulsants and diuretics like mannitol to manage symptoms effectively.

Case Example: Veterinary Insights

A case study reported a suspected anticoagulant bait confirmed to be this compound through liquid chromatography-tandem mass spectrometry analysis. The study highlighted the neurological symptoms exhibited by affected animals and discussed the complexities involved in treating this compound toxicity due to potential aspiration risks during emesis induction .

Research Findings on Non-target Species Exposure

Recent studies have raised concerns regarding the exposure of non-target species to this compound. A notable study found evidence of this compound exposure in approximately 30% of sampled birds of prey, indicating potential ecological implications that warrant further investigation . These findings emphasize the need for ongoing monitoring and regulatory considerations concerning this compound's use.

作用机制

溴鼠灵通过被代谢为 n-去甲基溴鼠灵发挥作用,该物质会使线粒体氧化磷酸化解偶联。 这个过程导致三磷酸腺苷 (ATP) 合成减少,抑制钠钾 ATP 酶的活性 。由此导致脑脊液积聚和髓鞘空泡化,从而增加颅内压,造成神经元轴突的永久性损伤。 这种损伤会导致瘫痪、抽搐,最终导致死亡 。

相似化合物的比较

与其他杀鼠剂相比,溴鼠灵具有独特性,因为它具有神经毒性作用机制,而不是华法林等化合物中所见的抗凝血作用。类似的化合物包括:

华法林: 一种抗凝血杀鼠剂,可抑制维生素 K 依赖性凝血因子。

地芬诺昆: 另一种抗凝血杀鼠剂,其机制与华法林类似。

杀鼠灵: 一种高效的抗凝血杀鼠剂,用于类似的应用.

生物活性

Bromethalin is a neurotoxic rodenticide that has gained attention for its potent effects on the central nervous system (CNS) of mammals. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical manifestations in both animals and humans, and case studies illustrating its toxicological profile.

This compound is metabolized in the liver to its active form, desmethylthis compound, which acts as a mitochondrial uncoupler. This process disrupts oxidative phosphorylation, leading to a significant decrease in adenosine triphosphate (ATP) synthesis. The inhibition of the Na/K ATPase enzyme results in an accumulation of cerebral spinal fluid (CSF), increased intracranial pressure, and vacuolization of myelin sheaths, ultimately causing neuronal damage. The primary effects include:

- Decreased ATP production : Uncoupling of oxidative phosphorylation impairs energy metabolism in neurons.

- Increased intracranial pressure : Fluid accumulation leads to cerebral edema and potential herniation.

- Neuronal damage : Vacuolization of myelin and axonal degeneration contribute to neurological deficits .

Symptoms in Animals

This compound poisoning is particularly notable in canines. A retrospective study involving 192 dogs revealed the following clinical signs:

- Vomiting: 6 cases

- Tremors: 5 cases

- Lethargy: 4 cases

- Ataxia: 3 cases

- Weakness: 2 cases

- Diarrhea: 2 cases

- Collapse: 2 cases

- Anorexia: 2 cases .

The median time to presentation was approximately 2 hours post-ingestion, with most dogs treated successfully on an outpatient basis. Severe neurological signs were associated with a higher euthanasia rate .

Symptoms in Humans

Human exposure to this compound is less common but can be severe. A case report described a 21-year-old male who ingested approximately 17 mg of this compound and subsequently developed altered mental status, cerebral edema, and ultimately died from complications related to the poisoning. Autopsy findings included diffuse vacuolization of white matter in the CNS, mirroring symptoms observed in animal cases .

Veterinary Case Reports

- Case Study 1 : A retrospective analysis at three veterinary hospitals identified dogs with varying degrees of this compound exposure. Diagnosis was confirmed through detection of desmethylthis compound in serum or fat tissues via mass spectrometry. MRI findings showed diffuse leukoencephalopathy consistent with this compound toxicosis .

- Case Study 2 : A male kitten presented with severe jaundice and labored breathing was found to have this compound toxicity confirmed by liquid chromatography. Symptoms included tremors and hind limb paralysis, highlighting the neurotoxic effects of this compound .

Human Exposure Reports

A review of human exposures reported to poison control centers indicated that most cases resulted in minor gastrointestinal symptoms, particularly among children under five years old. Out of 129 reported exposures, only a small percentage experienced any adverse effects, suggesting that while this compound is dangerous, many accidental ingestions do not lead to severe toxicity .

Summary Table of Clinical Effects

| Clinical Sign | Frequency in Dogs | Frequency in Humans |

|---|---|---|

| Vomiting | 6 | Minor gastrointestinal upset |

| Tremors | 5 | Altered mental status |

| Lethargy | 4 | None reported |

| Ataxia | 3 | None reported |

| Severe neurological signs | High euthanasia rate | Rarely fatal |

常见问题

Q. Basic: What analytical techniques are validated for detecting bromethalin in biological matrices, and what are their sensitivity thresholds?

Answer:

Validated methods include HPLC-UV and MALDI-TOF MS , each with distinct sensitivity profiles:

| Method | Matrix Tested | LOD (Limit of Detection) | Key Ions/Fragments Detected | Validation Criteria | Source |

|---|---|---|---|---|---|

| HPLC-UV | Liver, brain | 0.5 ppm | Retention times: 9.1 min (desmethyl-bromethalin), 21.4 min (this compound) | CV <5%, no interference in controls | |

| MALDI-TOF MS | Diagnostic samples | 1.0 ppm | 576/578 m/z [M-H]⁻, 562/564 m/z [M-CH₃]⁻ | Reflector mode optimization, 1,000 laser shots |

Example Workflow :

- If Study A (mice) reports t½ = 12h vs. Study B (rats) at t½ = 24h, conduct parallel assays under identical conditions to isolate biological vs. methodological variance .

Q. Advanced: What strategies optimize this compound detection in complex matrices (e.g., fecal matter) with minimal interference?

Answer:

Sample Preparation Optimization is critical:

| Challenge | Solution | Validation Metric |

|---|---|---|

| Lipid interference | Dual cyclohexane extraction + centrifugation (1500 rpm, 20 min) | CV <5% in spiked controls |

| Low analyte recovery | TurboVap LV nitrogen evaporation (near-dryness) + methanol reconstitution | Spike-recovery assays (≥90%) |

| Matrix suppression (MS) | Dilute-and-shoot with post-column infusion (MALDI-TOF) | Signal-to-noise ratio ≥3:1 |

Pro Tip : For fecal samples, pre-treat with vacuum desiccation to reduce moisture-driven analyte loss .

Q. Basic: What ethical and practical considerations apply to in vivo this compound toxicity studies?

Answer:

- Ethical : Adhere to institutional animal care guidelines (e.g., IACUC) for humane endpoints (e.g., euthanasia at 20% weight loss) .

- Practical : Use blinded histopathological scoring to minimize bias in neurotoxicity assessments .

Experimental Checklist :

- Justify sample size via power analysis (e.g., G*Power) to balance statistical rigor and ethical constraints .

- Include sham controls (vehicle-only exposure) to isolate this compound-specific effects .

Q. Advanced: How can researchers validate novel this compound biomarkers (e.g., metabolite signatures) using omics approaches?

Answer:

A multi-omics pipeline is effective:

Discovery Phase : Untargeted metabolomics (LC-QTOF-MS) to identify candidate biomarkers (e.g., desmethyl-bromethalin) .

Targeted Validation : MRM (Multiple Reaction Monitoring) on triple-quadrupole MS for quantitation .

Functional Linkage : Transcriptomics (RNA-seq) to correlate metabolite levels with mitochondrial gene dysregulation .

Data Integration : Use tools like MetaboAnalyst 5.0 for pathway enrichment analysis, focusing on oxidative phosphorylation and neuroinflammation pathways .

Q. Basic: What are the critical parameters for ensuring reproducibility in this compound dosing studies?

Answer:

- Dose Accuracy : Calibrate oral gavage equipment daily; verify concentration via pre-study HPLC .

- Environmental Controls : Standardize housing conditions (temperature, light cycles) to minimize stress-induced variability .

Documentation Standard : Report doses in mg/kg ± SD, not "%" (e.g., 0.01% w/w is ambiguous) .

Q. Advanced: How should researchers design studies to assess this compound’s environmental persistence and non-target species exposure?

Answer:

Adopt a tiered risk-assessment framework :

Field Surveys : GC-MS analysis of soil/water near bait stations; compare with LC50 data for non-target species .

Microcosm Studies : Simulate environmental degradation under varying pH/temperature conditions .

Population Modeling : Integrate exposure data with species vulnerability indices (e.g., IUCN Red List criteria) .

Statistical Tool : Use Monte Carlo simulations to project long-term ecological impacts .

属性

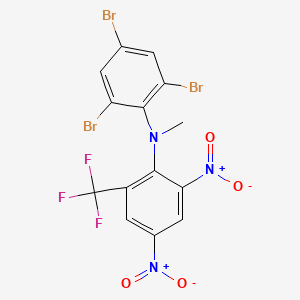

IUPAC Name |

N-methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Br3F3N3O4/c1-21(13-9(16)2-6(15)3-10(13)17)12-8(14(18,19)20)4-7(22(24)25)5-11(12)23(26)27/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMZPYXTVKAYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)C2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Br3F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032590 | |

| Record name | Bromethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow odorless solid; [Merck Index] White solid; [Reference #1] | |

| Record name | Bromethalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, <0.01 mg/L, Insoluble in water, Soluble in chloroform, acetone; moderately soluble in aromatic hydrocarbons., In dichloromethane 300-400, chloroform 200-300, methanol 2.3-3.4, heavy aromatic naphtha 1.2-1.3 (all in g/L) | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 2.169 g/mL at 23 °C | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], 9.7X10-8 mm Hg (0.013 mPa) at 25 °C | |

| Record name | Bromethalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Acute rodenticide, acting as an uncoupler of oxidative phosphorylation. | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals, White crystals; powder at 25 °C, Free flowing meal with a slight yellow color, Pale yellow crystals from ethanol | |

CAS No. |

63333-35-7 | |

| Record name | Bromethalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63333-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromethalin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063333357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMETHALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM59MTH1FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

150-151 °C | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。